molecular formula C14H9O4Sb B14356075 3-Phenyl-3H-2,4,3-benzodioxastibepine-1,5-dione CAS No. 92089-68-4

3-Phenyl-3H-2,4,3-benzodioxastibepine-1,5-dione

Cat. No.: B14356075
CAS No.: 92089-68-4
M. Wt: 362.98 g/mol
InChI Key: MGUUOGRQAHYYPP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-3H-2,4,3-benzodioxastibepine-1,5-dione is a complex organic compound characterized by its unique structure, which includes a phenyl group and a benzodioxastibepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3H-2,4,3-benzodioxastibepine-1,5-dione typically involves the condensation of an aromatic amine, a phenol, and formaldehyde. This reaction can be carried out in a one-pot process by heating the reactants together . The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3H-2,4,3-benzodioxastibepine-1,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Phenyl-3H-2,4,3-benzodioxastibepine-1,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Phenyl-3H-2,4,3-benzodioxastibepine-1,5-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biochemical outcomes . The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-3H-2,4,3-benzodioxastibepine-1,5-dione stands out due to its unique combination of a phenyl group and a benzodioxastibepine core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Properties

CAS No.

92089-68-4

Molecular Formula

C14H9O4Sb

Molecular Weight

362.98 g/mol

IUPAC Name

3-phenyl-2,4,3-benzodioxastibepine-1,5-dione

InChI

InChI=1S/C8H6O4.C6H5.Sb/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-2-4-6-5-3-1;/h1-4H,(H,9,10)(H,11,12);1-5H;/q;;+2/p-2

InChI Key

MGUUOGRQAHYYPP-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)[Sb]2OC(=O)C3=CC=CC=C3C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.